3-Bromochroman-4-one

Übersicht

Beschreibung

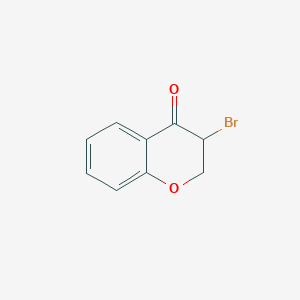

3-Bromochroman-4-one, also known as 3-bromo-2,3-dihydro-4H-chromen-4-one, is a heterocyclic compound that belongs to the chromanone family. This compound is characterized by a bromine atom attached to the third carbon of the chromanone structure. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromochroman-4-one typically involves the bromination of chroman-4-one. One common method is the reaction of chroman-4-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromochroman-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction Reactions: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution Reactions: Yield substituted chromanones with various functional groups.

Reduction Reactions: Produce chroman-4-ol derivatives.

Oxidation Reactions: Result in the formation of chromanone derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that 3-bromochroman-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the proliferation of breast and lung cancer cells, indicating its potential as an anticancer agent .

- Antifungal Properties : Research indicates that this compound displays antifungal activity against pathogens like Candida albicans, making it a candidate for antifungal drug development .

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit key enzymes related to neurotransmitter metabolism, such as monoamine oxidase (MAO), which is crucial in the treatment of depression and other neurological disorders .

Neuroprotective Agents

Recent studies have highlighted the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases. For example, compounds derived from this scaffold have shown promise in targeting amyloid-beta plaques associated with Alzheimer's disease, suggesting a role in diagnostic imaging .

Antidepressant Activity

The compound's ability to inhibit MAO suggests that it may serve as a basis for developing novel antidepressants. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on both MAO-A and MAO-B isoforms, which are implicated in mood regulation .

Antioxidant Activity

Given its structural characteristics, this compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress. This activity is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a significant role.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A series of this compound derivatives were synthesized and evaluated for their anticancer properties. The study involved assessing their cytotoxicity against various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Neuroimaging Applications

Ganand et al. synthesized (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one derivatives for use as diagnostic imaging agents targeting amyloid-beta plaques in Alzheimer's disease. The study demonstrated high binding affinities (Ki values) to Aβ plaques, suggesting these compounds could be developed for early diagnosis through imaging techniques .

Table 1: Biological Activities of this compound Derivatives

Table 2: Potential Therapeutic Applications

| Application Type | Description | Current Status |

|---|---|---|

| Neuroprotective Agents | Targeting Alzheimer's disease | Preclinical studies |

| Antidepressants | MAO inhibition for mood disorders | In vitro evaluations |

| Antioxidants | Reducing oxidative stress | Preliminary findings |

Wirkmechanismus

The mechanism of action of 3-Bromochroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Chroman-4-one: Lacks the bromine atom but shares the same core structure.

3-Chlorochroman-4-one: Similar structure with a chlorine atom instead of bromine.

3-Fluorochroman-4-one: Contains a fluorine atom in place of bromine.

Uniqueness: 3-Bromochroman-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

3-Bromochroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the chromone family, characterized by a benzopyranone structure. The bromine substitution at the 3-position enhances its reactivity and biological potential. The synthesis typically involves the bromination of chroman-4-one or related precursors, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited significant inhibitory effects. For instance, a recent study reported that derivatives of this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 50 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that this compound derivatives induced apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism was found to involve the activation of caspases and modulation of cell cycle regulators such as p21 and p27, leading to G1 phase arrest .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of this compound against common pathogens. Results indicated that at concentrations above 25 µg/mL, significant bacterial growth inhibition was observed. This suggests potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A study involving MCF-7 breast cancer cells treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed an increase in early apoptotic cells at concentrations as low as 10 µM, making it a candidate for further investigation in cancer therapeutics.

Eigenschaften

IUPAC Name |

3-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRZJIVFMSIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 3-Bromochroman-4-one?

A1: this compound can be synthesized through various methods:

- Bromination of Chroman-4-one: Direct bromination of Chroman-4-one using copper bromide is a widely used method. []

- Oxidation of 3-Bromochroman-4-ol: 3-Bromochroman-4-ol, obtainable through various routes, can be oxidized to this compound. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of the bromine atom at the 3-position significantly impacts the reactivity of this compound:

- Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This property allows for the introduction of various substituents at the 3-position, broadening the scope for synthesizing diverse chromanone derivatives. []

- Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange reactions, enabling further functionalization of the chromanone core. This approach provides access to a wider range of derivatives with potential applications in medicinal chemistry and materials science. []

Q3: What is known about the conformational preferences of this compound?

A: X-ray crystallographic studies have revealed that the heterocyclic ring of this compound adopts a half-chair conformation. [] This conformational preference influences the molecule's reactivity and interactions with other molecules.

Q4: Are there any studies on the photochemical behavior of this compound?

A: Yes, research has investigated the photolysis of 3-Bromochroman-4-ones. [] While the specific findings of these studies haven't been detailed in the provided abstracts, photochemical reactions can offer unique pathways for transforming this compound into novel structures.

Q5: Can this compound be used to synthesize more complex molecules?

A5: Yes, this compound serves as a versatile building block in organic synthesis:

- Access to Tetracyclic Cores: Metal-free radical cyclizations of cyclohexenyl-substituted 3-Bromochroman-4-ones offer a rapid and stereoselective route to the tetracyclic core found in puupehenone and related sponge metabolites. [] This approach highlights the potential of this compound in natural product synthesis.

- Synthesis of 3-Azahetarylchroman-4-ones: this compound acts as a key intermediate in the synthesis of 3-azahetarylchroman-4-ones, a class of compounds with diverse biological activities. []

Q6: How does the substitution pattern on the chromene ring affect the properties of bromochromanones?

A6: The presence and position of bromine substituents on the chromene ring significantly impact the chemical behavior of bromochromanones:

- Influence on Bromine Addition: The addition of bromine to chromenes, leading to dibromochroman products, is influenced by the position of bromine substituents on the chromene ring. [] This regioselectivity highlights the importance of substituent effects in controlling the reactivity of these compounds.

- Formation of Dyes: The reaction of bromochromenes with n-butyllithium and Michler's ketone leads to the formation of Malachite Green-related dyes. Interestingly, the position of the bromine substituent dictates whether the resulting dye exhibits longitudinal or transverse conjugation. [] This finding showcases how subtle structural changes can significantly alter the photophysical properties of the products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.